molecular formula C17H18BrNO2 B3755777 2-bromo-N-(2-butoxyphenyl)benzamide

2-bromo-N-(2-butoxyphenyl)benzamide

Cat. No.: B3755777
M. Wt: 348.2 g/mol
InChI Key: FGSYEWKLMDNDHR-UHFFFAOYSA-N
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Description

2-Bromo-N-(2-butoxyphenyl)benzamide is a brominated benzamide derivative characterized by a benzamide core substituted with a bromine atom at the 2-position and a butoxy group at the ortho position of the aniline moiety. This compound is of interest in organic synthesis, materials science, and medicinal chemistry due to its structural versatility.

Properties

IUPAC Name

2-bromo-N-(2-butoxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO2/c1-2-3-12-21-16-11-7-6-10-15(16)19-17(20)13-8-4-5-9-14(13)18/h4-11H,2-3,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGSYEWKLMDNDHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The table below summarizes key structural analogs, their substituents, and applications:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
4-Bromo-N-(2-nitrophenyl)benzamide 4-Br, 2-NO₂ 329.13 Crystallography studies; compared to 4MNB
2-Bromo-N-(2-methoxyphenyl)benzamide 2-Br, 2-OCH₃ 306.16 Substrate in NMR studies and catalytic reactions
2-Bromo-N-(tert-butyl)benzamide 2-Br, N-t-Bu 255.13 High enantioselectivity (87% ee) in Suzuki-Miyaura coupling
5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide 5-Br, 2-F, 2-OCH₃ 324.15 Lipophilic agent; supplier data available
2-Amino-N-(2-bromophenyl)benzamide 2-NH₂, 2-Br 291.15 Life sciences research (e.g., enzyme inhibition)
Key Observations:
  • Substituent Effects on Reactivity : The bromine atom at the ortho position (as in 2-bromo-N-(2-methoxyphenyl)benzamide) enhances electrophilic aromatic substitution reactivity, while bulky groups like tert-butyl on the amide nitrogen improve stereochemical outcomes in catalytic reactions.
  • Solubility and Lipophilicity : The butoxy group in the target compound likely increases lipophilicity compared to methoxy or nitro analogs, which could optimize membrane permeability in drug design.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-bromo-N-(2-butoxyphenyl)benzamide
Reactant of Route 2
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